Cas no 91445-56-6 (3-(Hydrazinylmethyl)-N,N-dimethylaniline)

3-(Hydrazinylmethyl)-N,N-dimethylaniline is a versatile hydrazine derivative with a reactive hydrazine group attached to a dimethylaniline core. This compound is particularly valuable in organic synthesis, serving as a key intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its hydrazine functionality enables condensation reactions, making it useful in the synthesis of hydrazones and other nitrogen-containing scaffolds. The dimethylaniline moiety contributes to electron-rich characteristics, enhancing its utility in coupling reactions and as a building block for dyes or functional materials. The compound is typically handled under controlled conditions due to the reactivity of the hydrazine group. Its balanced reactivity and structural features make it a useful reagent in specialized synthetic applications.
3-(Hydrazinylmethyl)-N,N-dimethylaniline structure
91445-56-6 structure
商品名:3-(Hydrazinylmethyl)-N,N-dimethylaniline
CAS番号:91445-56-6
MF:C9H15N3
メガワット:165.235501527786
CID:5745924
PubChem ID:24847059

3-(Hydrazinylmethyl)-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 91445-56-6
    • EN300-271721
    • 3-(Hydrazinylmethyl)-N,N-dimethylanilineHClsalt
    • 3-(hydrazinylmethyl)-N,N-dimethylaniline
    • AKOS005215356
    • Benzenamine, 3-(hydrazinylmethyl)-N,N-dimethyl-
    • 3-(Hydrazinylmethyl)-N,N-dimethylaniline
    • インチ: 1S/C9H15N3/c1-12(2)9-5-3-4-8(6-9)7-11-10/h3-6,11H,7,10H2,1-2H3
    • InChIKey: HNFSCERWFFDIPV-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)C1C=CC=C(CNN)C=1

計算された属性

  • せいみつぶんしりょう: 165.126597491g/mol
  • どういたいしつりょう: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3-(Hydrazinylmethyl)-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-271721-0.5g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
0.5g
$671.0 2025-03-20
Enamine
EN300-271721-1.0g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
1.0g
$699.0 2025-03-20
Enamine
EN300-271721-5.0g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
5.0g
$2028.0 2025-03-20
eNovation Chemicals LLC
K94605-2g
3-(Hydrazinylmethyl)-N,N-dimethylaniline HCl salt
91445-56-6 95%
2g
$675 2024-05-25
eNovation Chemicals LLC
K94605-1g
3-(Hydrazinylmethyl)-N,N-dimethylaniline HCl salt
91445-56-6 95%
1g
$565 2025-02-25
Enamine
EN300-271721-0.1g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
0.1g
$615.0 2025-03-20
eNovation Chemicals LLC
K94605-2g
3-(Hydrazinylmethyl)-N,N-dimethylaniline HCl salt
91445-56-6 95%
2g
$675 2025-02-25
Enamine
EN300-271721-2.5g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
2.5g
$1370.0 2025-03-20
Enamine
EN300-271721-10.0g
3-(hydrazinylmethyl)-N,N-dimethylaniline
91445-56-6 95.0%
10.0g
$3007.0 2025-03-20
eNovation Chemicals LLC
K94605-5g
3-(Hydrazinylmethyl)-N,N-dimethylaniline HCl salt
91445-56-6 95%
5g
$875 2024-05-25

3-(Hydrazinylmethyl)-N,N-dimethylaniline 関連文献

3-(Hydrazinylmethyl)-N,N-dimethylanilineに関する追加情報

3-(Hydrazinylmethyl)-N,N-dimethylaniline (CAS No. 91445-56-6): Properties, Applications, and Market Insights

3-(Hydrazinylmethyl)-N,N-dimethylaniline (CAS No. 91445-56-6) is a specialized organic compound with a unique molecular structure that combines a hydrazine moiety with a dimethylaniline backbone. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, dye synthesis, and material science. Researchers and industry professionals often search for terms like "3-(Hydrazinylmethyl)-N,N-dimethylaniline uses" or "CAS 91445-56-6 suppliers," highlighting its growing relevance in scientific and industrial communities.

The chemical properties of 3-(Hydrazinylmethyl)-N,N-dimethylaniline make it a valuable building block in organic synthesis. Its molecular formula, C9H15N3, and molecular weight of 165.24 g/mol provide a balanced reactivity profile, enabling its use in cross-coupling reactions and heterocyclic compound formation. The presence of both hydrazine and dimethylamino groups allows for selective functionalization, making it a preferred choice for designing high-performance materials and bioactive molecules.

In the pharmaceutical industry, 3-(Hydrazinylmethyl)-N,N-dimethylaniline serves as a key intermediate for the synthesis of antioxidant agents and central nervous system (CNS) targeting drugs. Recent studies have explored its potential in developing novel neuroprotective compounds, aligning with the current focus on neurodegenerative disease research. This connection to brain health applications has increased its visibility in scientific literature and patent filings.

The dye and pigment industry also benefits from 3-(Hydrazinylmethyl)-N,N-dimethylaniline's unique properties. Its ability to form stable azo dyes with enhanced lightfastness makes it valuable for textile coloration and ink formulations. With growing demand for eco-friendly dyes in the fashion and packaging sectors, this compound has emerged as a subject of interest for sustainable chemistry applications.

Market trends indicate rising demand for CAS 91445-56-6, particularly in regions with strong pharmaceutical manufacturing and specialty chemicals sectors. Suppliers are increasingly listing this compound with detailed specifications, including purity grades and packaging options, to meet diverse research and industrial needs. The global market for such fine chemicals is projected to grow steadily, driven by advancements in drug discovery and functional materials.

From a synthetic chemistry perspective, 3-(Hydrazinylmethyl)-N,N-dimethylaniline offers interesting possibilities for catalyst design and ligand development. Its structural features enable coordination with various metal centers, making it potentially useful in homogeneous catalysis systems. Recent publications have explored its role in asymmetric synthesis, tapping into the current interest in chiral compound production.

Quality control and analytical methods for 3-(Hydrazinylmethyl)-N,N-dimethylaniline typically involve HPLC analysis, mass spectrometry, and NMR characterization. These techniques ensure batch-to-batch consistency, which is crucial for applications requiring high purity. The compound's stability profile and storage conditions are frequently discussed topics among purchasing managers and laboratory technicians.

Environmental and safety considerations for handling 3-(Hydrazinylmethyl)-N,N-dimethylaniline follow standard laboratory practices for amine-containing compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. These precautions align with the broader industry shift toward responsible chemical management practices.

Future research directions for 3-(Hydrazinylmethyl)-N,N-dimethylaniline may explore its potential in energy storage materials and electronic applications, given the increasing interest in organic semiconductors. The compound's electron-donating characteristics and structural tunability make it an interesting candidate for molecular electronics research, particularly in the context of developing next-generation optoelectronic devices.

For researchers seeking 3-(Hydrazinylmethyl)-N,N-dimethylaniline synthesis protocols, recent literature describes optimized routes using reductive amination strategies or hydrazine substitution reactions. These methodological advances contribute to more efficient production processes, addressing the compound's growing demand across multiple industries. Patent databases reveal ongoing innovation in its derivatization techniques and application-specific formulations.

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